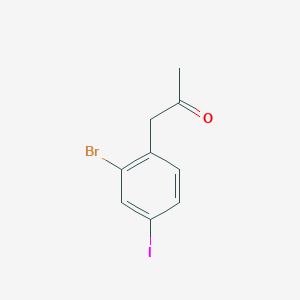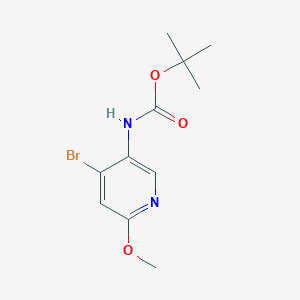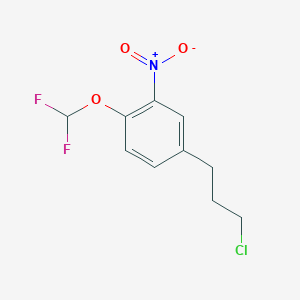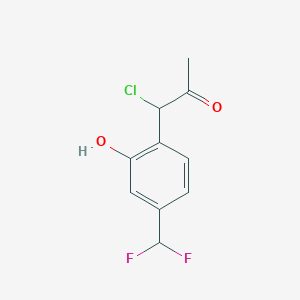
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a hydroxyphenyl group
Métodos De Preparación
The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one typically involves multiple steps. One common method includes the reaction of 4-(difluoromethyl)-2-hydroxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, often using a catalyst or under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways.
Comparación Con Compuestos Similares
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with a difluoromethoxy group instead of a hydroxy group, which may result in different chemical properties and biological activities.
1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClF2O2 |
|---|---|
Peso molecular |
234.62 g/mol |
Nombre IUPAC |
1-chloro-1-[4-(difluoromethyl)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-5(14)9(11)7-3-2-6(10(12)13)4-8(7)15/h2-4,9-10,15H,1H3 |
Clave InChI |
RIHOBSXQZHLJJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


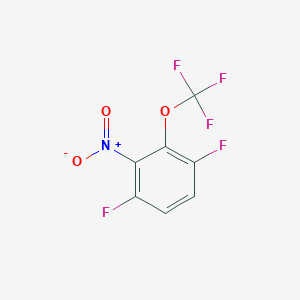

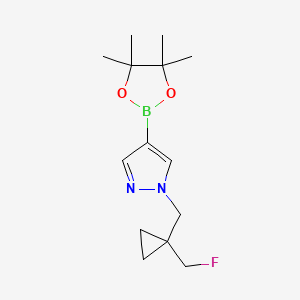

![4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid](/img/structure/B14046726.png)



![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)
